Spiro[5.6]dodecan-7-ol
CAS No.: 1130-20-7
Cat. No.: VC20949347
Molecular Formula: C12H22O
Molecular Weight: 182.3 g/mol
* For research use only. Not for human or veterinary use.
![Spiro[5.6]dodecan-7-ol - 1130-20-7](/images/no_structure.jpg)
CAS No. | 1130-20-7 |
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Molecular Formula | C12H22O |
Molecular Weight | 182.3 g/mol |
IUPAC Name | spiro[5.6]dodecan-12-ol |
Standard InChI | InChI=1S/C12H22O/c13-11-7-3-1-4-8-12(11)9-5-2-6-10-12/h11,13H,1-10H2 |
Standard InChI Key | KZSZWINZIRXXGT-UHFFFAOYSA-N |
SMILES | C1CCC(C2(CC1)CCCCC2)O |
Canonical SMILES | C1CCC(C2(CC1)CCCCC2)O |
Chemical and Physical Properties
Spiro[5.6]dodecan-7-ol possesses distinctive chemical and physical properties that make it valuable for various applications. Table 1 summarizes the key properties of this compound.
Table 1: Physical and Chemical Properties of Spiro[5.6]dodecan-7-ol
Structural Characteristics
The molecular structure of Spiro[5.6]dodecan-7-ol features a distinctive spiro arrangement, where two rings (a cyclopentane and a cyclohexane) share a single carbon atom at their junction. This spiro carbon atom serves as the central point connecting both rings, creating a rigid three-dimensional structure.
Stereochemistry
The spiro carbon center in Spiro[5.6]dodecan-7-ol creates a specific spatial arrangement that can lead to stereoisomerism. The position of the hydroxyl group relative to the ring structure can result in different conformational states, affecting its interactions with other molecules and its reactivity patterns .
Spectroscopic Properties
Various spectroscopic techniques can be employed to characterize Spiro[5.6]dodecan-7-ol:
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IR spectroscopy typically shows characteristic OH stretching bands
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NMR spectroscopy reveals the specific hydrogen and carbon environments within the molecule
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Mass spectrometry provides fragmentation patterns indicative of the spiro structure
These spectroscopic properties are essential for confirming the compound's identity and assessing its purity in research and industrial settings .
Applications in Research and Industry
Organic Synthesis
Spiro[5.6]dodecan-7-ol serves as an important building block in organic synthesis due to its unique structure. The hydroxyl group provides a reactive site for further modifications, allowing the molecule to be incorporated into more complex structures. Its spiro framework can impart specific conformational properties to target compounds, which is valuable in the design of molecules with precise spatial arrangements.
Pharmaceutical Research
Comparative Analysis with Related Compounds
Several compounds share structural similarities with Spiro[5.6]dodecan-7-ol but differ in key aspects. Understanding these relationships provides valuable context for comprehending the unique properties of Spiro[5.6]dodecan-7-ol.
Table 2: Comparison of Spiro[5.6]dodecan-7-ol with Related Compounds
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